4-Formylphenyl 2-phenylquinoline-4-carboxylate
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Overview
Description
4-Formylphenyl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a phenyl group at the 2-position and a formylphenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-phenylquinoline-4-carboxylate typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-phenylquinoline-4-carboxylic acid: This can be achieved through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Introduction of the formyl group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the 2-phenylquinoline-4-carboxylic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with phenol derivatives to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-phenylquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-Formylphenyl 2-phenylquinoline-4-carboxylic acid.
Reduction: 4-Hydroxymethylphenyl 2-phenylquinoline-4-carboxylate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Formylphenyl 2-phenylquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It has been studied as a potential histone deacetylase (HDAC) inhibitor, which is a target for anticancer drugs.
Antibacterial Agents: Derivatives of 2-phenylquinoline-4-carboxylic acid have shown antibacterial activity against various strains of bacteria.
Biological Studies: It is used in studies related to cell cycle arrest and apoptosis, contributing to the understanding of cancer cell biology.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: A precursor in the synthesis of 4-Formylphenyl 2-phenylquinoline-4-carboxylate.
4-Hydroxyphenyl 2-phenylquinoline-4-carboxylate: A derivative with a hydroxyl group instead of a formyl group.
4-Nitrophenyl 2-phenylquinoline-4-carboxylate: A derivative with a nitro group instead of a formyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group allows for further functionalization and its quinoline core provides a rigid aromatic system that can interact with various biological targets.
Properties
IUPAC Name |
(4-formylphenyl) 2-phenylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO3/c25-15-16-10-12-18(13-11-16)27-23(26)20-14-22(17-6-2-1-3-7-17)24-21-9-5-4-8-19(20)21/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQVILBKFKXSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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